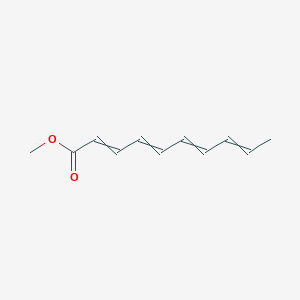
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster is a polyunsaturated fatty acid ester with a unique structure characterized by four conjugated double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster typically involves the esterification of (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides, different esters.
科学研究应用
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty coatings
作用机制
The mechanism by which (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster exerts its effects involves its interaction with cellular membranes and signaling pathways. The conjugated double bonds allow it to participate in electron transfer reactions, influencing oxidative stress and inflammatory responses. It may also modulate the activity of enzymes involved in lipid metabolism .
相似化合物的比较
Similar Compounds
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: Another polyunsaturated fatty acid with five conjugated double bonds.
Capsanthin: A xanthophyll with antioxidant properties.
Retinoic acid: A derivative of vitamin A with similar conjugated double bonds.
Uniqueness
(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster is unique due to its specific structure and the presence of four conjugated double bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
methyl deca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3 |
InChI 键 |
ZQXFAZSXEWIKEQ-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=CC=CC=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14095605.png)
![[(1S,3R,4R,6S,8S,10S,13S,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B14095612.png)
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)
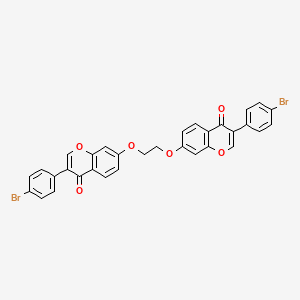
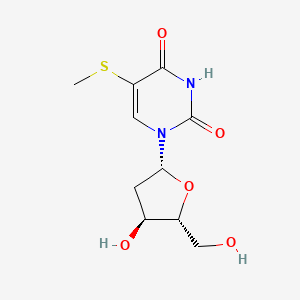
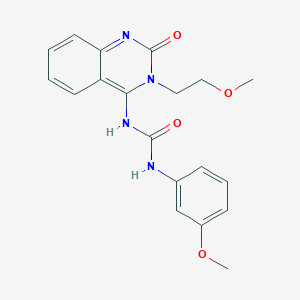
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14095636.png)
![(2S,3S,4S,5R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B14095640.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095657.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B14095666.png)
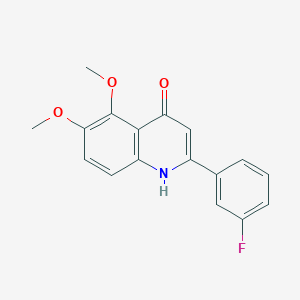
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14095690.png)
![5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester](/img/structure/B14095694.png)
